molecular formula C20H18Br2F3N3O3 B11542509 (3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide

(3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B11542509
M. Wt: 565.2 g/mol
InChI Key: GHXYEMITYBQOGT-KKMKTNMSSA-N
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Description

(3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound characterized by its complex structure, which includes bromine, fluorine, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multiple steps:

  • Formation of the Phenoxyacetamide Intermediate

      Starting Materials: 2,4-Dibromo-5-methylphenol and chloroacetyl chloride.

      Reaction Conditions: The phenol reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dibromo-5-methylphenoxy)acetamide.

  • Formation of the Butanamide Intermediate

      Starting Materials: 3-(trifluoromethyl)aniline and butanoyl chloride.

      Reaction Conditions: The aniline reacts with butanoyl chloride under basic conditions to form N-[3-(trifluoromethyl)phenyl]butanamide.

  • Coupling Reaction

      Starting Materials: The phenoxyacetamide and butanamide intermediates.

      Reaction Conditions: These intermediates are coupled under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butanamide moieties.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products will vary depending on the nucleophile used, potentially forming new phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and functional groups.

    Material Science: It may be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.

Biology and Medicine

    Biological Research: Used as a probe or tool compound to study biochemical processes.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Chemical Manufacturing: Used in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-{[2-(2,4-Dichloro-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide: Similar structure but with chlorine atoms instead of bromine.

    (3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(methyl)phenyl]butanamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both bromine and fluorine atoms in (3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide makes it unique, potentially offering enhanced reactivity and specificity in its applications compared to similar compounds.

Properties

Molecular Formula

C20H18Br2F3N3O3

Molecular Weight

565.2 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C20H18Br2F3N3O3/c1-11-6-17(16(22)9-15(11)21)31-10-19(30)28-27-12(2)7-18(29)26-14-5-3-4-13(8-14)20(23,24)25/h3-6,8-9H,7,10H2,1-2H3,(H,26,29)(H,28,30)/b27-12+

InChI Key

GHXYEMITYBQOGT-KKMKTNMSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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